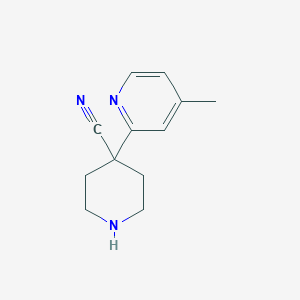![molecular formula C12H15NO6S B8687169 3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid](/img/structure/B8687169.png)
3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C11H15NO6S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid core with an aminosulfonyl group and a carboethoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with aminosulfonyl and carboethoxyethyl reagents. One common method involves the use of benzoic acid, ethyl chloroformate, and sulfonamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may also interact with cellular pathways, leading to changes in cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Carbomethoxybenzenesulfonamide: Similar structure with a methoxy group instead of the carboethoxyethyl group.
Methyl 2-(aminosulfonyl)benzoate: Another benzoic acid derivative with an aminosulfonyl group.
Uniqueness
3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboethoxyethyl side chain provides additional steric and electronic effects, influencing its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C12H15NO6S |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C12H15NO6S/c1-2-19-11(14)6-7-13-20(17,18)10-5-3-4-9(8-10)12(15)16/h3-5,8,13H,2,6-7H2,1H3,(H,15,16) |
InChI Key |
IWKFRKOKBHDHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B8687088.png)
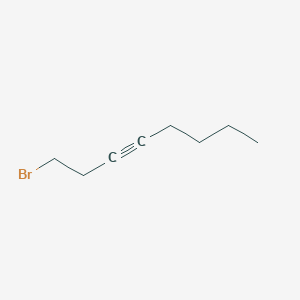
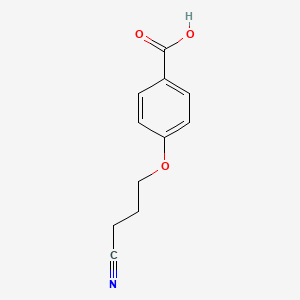
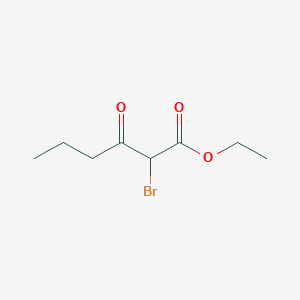
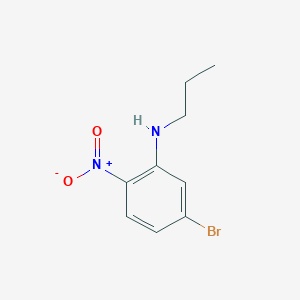
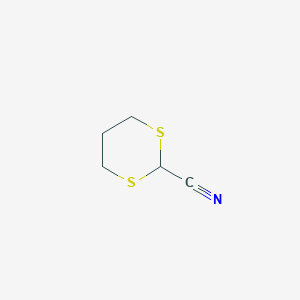
![R)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether](/img/structure/B8687132.png)
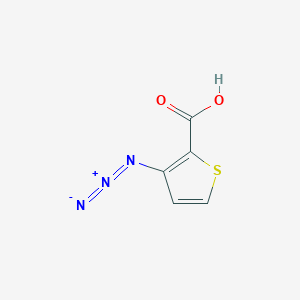
![2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8687149.png)
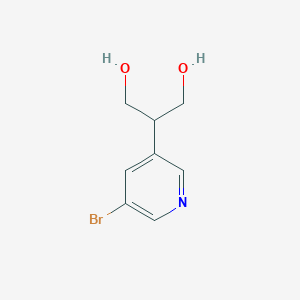
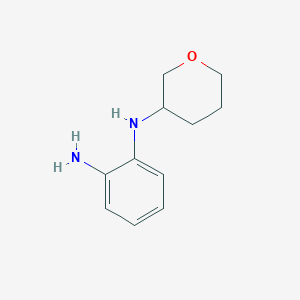

![1H-1,4,7-Triazonine, octahydro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8687182.png)
